2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate
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Overview
Description
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate is an organic compound that features a benzodioxole ring, a hydrazinylidene group, and an ethoxy-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the hydrazinylidene group.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in functional groups.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different substituents.
3-(1,3-Benzodioxol-5-yl)-2-propenal: Contains a benzodioxole ring with an aldehyde group.
Uniqueness
2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate is unique due to its combination of a hydrazinylidene group and an ethoxy-oxopropanoate moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
90447-45-3 |
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Molecular Formula |
C12H11N2O6- |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C12H12N2O6/c1-2-18-12(17)10(11(15)16)14-13-7-3-4-8-9(5-7)20-6-19-8/h3-5,13H,2,6H2,1H3,(H,15,16)/p-1 |
InChI Key |
SYSCNBVAZTTXRI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC2=C(C=C1)OCO2)C(=O)[O-] |
Origin of Product |
United States |
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